Chemical structure and properties of 3-Fluorophenmetrazine Hydrochloride
Chemical structure and properties of 3-Fluorophenmetrazine Hydrochloride
Technical Monograph: 3-Fluorophenmetrazine (3-FPM) Hydrochloride
Chemical Identity & Structural Analysis
3-Fluorophenmetrazine (3-FPM) is a synthetic phenylmorpholine derivative, structurally defined as a regioisomer of phenmetrazine with a fluorine atom substituted at the meta position of the phenyl ring.[1] This modification is critical; while it retains the core psychostimulant properties of the parent compound, the electron-withdrawing nature of the fluorine atom alters metabolic stability and lipophilicity.[1]
Nomenclature & Identifiers:
-
IUPAC Name: 2-(3-fluorophenyl)-3-methylmorpholine hydrochloride[1]
-
Molecular Formula:
[1] -
Molecular Weight: 231.69 g/mol (Salt), 195.23 g/mol (Base)[1]
-
SMILES: CC1C(OCCN1)C2=CC(=CC=C2)F.Cl
Physicochemical Properties: The hydrochloride salt is the standard research form due to its superior stability and water solubility compared to the free base.
| Property | Value / Characteristic | Relevance |
| Appearance | White crystalline solid | Purity assessment |
| Solubility | Soluble in DMSO (>20 mg/mL), Water, PBS | In vitro assay compatibility |
| Lipophilicity | LogP ~ 2.3 (Predicted) | Blood-brain barrier permeability |
| pKa | ~8.4 (Amine) | Ionization state at physiological pH |
Synthetic Pathways & Production Logic
The synthesis of 3-FPM typically follows a modification of the standard phenmetrazine route, adapted to accommodate the fluorinated precursor.[1] The process involves halogenation, amination, reduction, and acid-catalyzed cyclization.[1][4][5]
Mechanistic Insight: The core challenge in this synthesis is the stereochemical control during the reduction and cyclization phases. The trans-configuration is thermodynamically favored during the acid-catalyzed cyclization, which aligns with the bioactive conformers of similar phenylmorpholines.[1]
Figure 1: Synthetic Route Visualization
Caption: Step-wise chemical synthesis from the fluorinated propiophenone precursor to the final hydrochloride salt.
Pharmacodynamics & Mechanism of Action
3-FPM acts primarily as a substrate-type releaser of monoamines, functioning similarly to amphetamine but with a distinct selectivity profile.[1][5][6] Unlike cocaine, which acts as a reuptake inhibitor (blocker), 3-FPM enters the presynaptic neuron via the transporter and triggers the reverse transport of neurotransmitters into the synaptic cleft.
Receptor Selectivity Profile: Research indicates a strong preference for catecholamines (Dopamine, Norepinephrine) over Serotonin (5-HT).[1] This high DA/NE selectivity ratio suggests potent psychostimulant effects with a theoretically lower risk of serotonergic toxicity (e.g., serotonin syndrome) compared to non-selective releasers like MDMA.
Quantitative Potency Data:
| Target | Interaction Type | Potency ( | Source |
| NET (Norepinephrine Transporter) | Release ( | ~30 nM | [1, 2] |
| DAT (Dopamine Transporter) | Release ( | ~43 nM | [1, 2] |
| SERT (Serotonin Transporter) | Release ( | ~2558 nM | [1, 2] |
| DAT Uptake Inhibition | Inhibition ( | < 2.5 µM | [3] |
Figure 2: Synaptic Mechanism of Action
Caption: Mechanism of substrate-induced monoamine release. 3-FPM reverses transporter flux, flooding the cleft with DA/NE.[1]
Metabolic Fate & Analytical Detection
Understanding the biotransformation of 3-FPM is essential for interpreting toxicological data and designing stability assays.[1] The fluorine substitution blocks metabolic attack at the 3-position, directing metabolism to the nitrogen atom and the alkyl chain.[1]
Primary Metabolic Pathways:
-
N-Oxidation: The major Phase I metabolite identified in human urine.[1]
-
Aryl Hydroxylation: Occurs on the phenyl ring (likely para-position relative to the fluorine).
-
N-Dealkylation: Minor pathway yielding fluorophenmetrazine analogues.[1]
Pharmacokinetics (Human Data):
-
Half-life (
): Approx. 8.8 hours [4].[7][8] -
Excretion: Predominantly renal; largely excreted as the unchanged parent compound, making urine analysis highly effective.
Figure 3: Biotransformation Pathway[1]
Caption: Major metabolic routes.[1][4][7] Note the significant excretion of the unchanged parent compound and N-oxide.[1][9]
Experimental Protocol: In Vitro Monoamine Uptake Assay
Objective: To determine the
Reagents:
-
[
H]-Dopamine, [ H]-Norepinephrine, [ H]-Serotonin (Radiolabels).[1][11] -
Krebs-Ringer-HEPES (KRH) buffer.[1]
-
3-FPM HCl Stock Solution (10 mM in DMSO).[1]
Methodology:
-
Cell Preparation:
-
Seed HEK293 cells in poly-D-lysine coated 96-well plates (
cells/well). -
Incubate for 24 hours at 37°C / 5%
.
-
-
Compound Incubation:
-
Wash cells with warm KRH buffer.[1]
-
Prepare serial dilutions of 3-FPM HCl (Range: 1 nM to 100 µM).
-
Pre-incubate cells with 3-FPM dilutions for 10 minutes at room temperature.
-
-
Uptake Initiation:
-
Add respective tritiated neurotransmitter (final concentration ~20 nM).
-
Incubate for:
-
DAT/NET: 5–8 minutes.
-
SERT: 8–10 minutes.[1]
-
-
Note: Keep incubation times short to measure initial velocity.
-
-
Termination & Counting:
-
Rapidly aspirate buffer and wash cells
with ice-cold KRH buffer (stops transport).[1] -
Lyse cells with 1% SDS or scintillation fluid.
-
Quantify radioactivity using a liquid scintillation counter (LSC).
-
-
Data Analysis:
-
Normalize counts to "Total Uptake" (vehicle) and "Non-Specific Uptake" (presence of 10 µM cocaine/fluoxetine).
-
Fit data to a non-linear regression model (sigmoidal dose-response) to calculate
.[1]
-
References
-
World Health Organization (WHO). (2020). Critical Review Report: 3-Fluorophenmetrazine.[1][11][12][13] Expert Committee on Drug Dependence.[1][13] Link
-
McLaughlin, G., et al. (2017).[14] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers.[1][11][14][15] Drug Testing and Analysis, 9(3), 369–377. Link
-
Mayer, F. P., et al. (2018).[16] Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family.[1] Neuropharmacology, 134, 149-157.[1] Link
-
Mardal, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human...[1][5][9][14] Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495.[1][9] Link
-
Cayman Chemical. (n.d.). 3-Fluorophenmetrazine (hydrochloride) Product Information. Link
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